molecular formula C15H15N3O4 B1408467 {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910805-48-9

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No. B1408467
M. Wt: 301.3 g/mol
InChI Key: DNYXPSDUHOJWSJ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The title compound was obtained in high yield in the reaction between tryptamine and naproxen. The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of the compound was analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A novel series of compounds including derivatives of 1H-indol-3-ylmethoxy-acetic acid demonstrated potential in achieving antibacterial and antifungal activities, indicating the promise of this compound class in combating microbial infections (Nagarapu & Pingili, 2014).
  • Ethyl 2-(1H-Indol-3-yl)acetate, derived from 2-(1H-Indol-3-yl)acetic acid, was part of a study that synthesized derivatives with significant antibacterial activities, very close to the standard Ciprofloxacin, and demonstrated moderate to weak anti-enzymatic potential, indicating their potential use as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Synthesis and Characterization of Novel Compounds

  • Compounds related to 2-iminoimidazolidin-4-one, including (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, were synthesized, providing a basis for further study and potential applications in various fields, such as medicinal chemistry (Shestakov, Sidorenko, & Shikhaliev, 2007).

Fluorescence Applications

  • Complexes involving tridentate ligands derived from tryptophan, which shares structural similarities with the compound , were synthesized for potential applications in fluorescence, indicating the versatility of indolyl-based structures in scientific research (Wei et al., 2006).

Antioxidant Activity

  • A series of compounds including [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids were synthesized and exhibited pronounced antioxidant activity, showing the potential of similar structured compounds in combating oxidative stress (Chornous et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

properties

IUPAC Name

2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYXPSDUHOJWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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